2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol
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Overview
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with the cross-coupling of 3-trifloxychromone and triarylbismuth, followed by further reactions with hydrazine hydrate and guanidinium chloride . This one-pot operation is efficient and can be performed at room temperature, making it a practical approach for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenol or amino groups.
Scientific Research Applications
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is explored for its applications in materials science, such as in the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol
Uniqueness
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethoxy group can provide different steric and electronic effects compared to other substituents, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-13-8-9-14(16(22)10-13)17-15(11-20-18(19)21-17)12-6-4-3-5-7-12/h3-11,22H,2H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLCCBVWMQEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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